molecular formula C12H9N3O B14599704 N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine CAS No. 58413-90-4

N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine

Katalognummer: B14599704
CAS-Nummer: 58413-90-4
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: KCHFVGKSHKTSDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine is an organic compound that features both benzimidazole and furan moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine typically involves the condensation of a benzimidazole derivative with a furan-containing aldehyde or ketone. Common reaction conditions may include the use of a suitable solvent (e.g., ethanol, methanol) and a catalyst (e.g., acid or base) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzimidazole or furan rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the imine group would yield the corresponding amine.

Wissenschaftliche Forschungsanwendungen

N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1H-Benzimidazol-2-yl)-1-(thiophen-2-yl)methanimine: Similar structure but with a thiophene ring instead of a furan ring.

    N-(1H-Benzimidazol-2-yl)-1-(pyridin-2-yl)methanimine: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine is unique due to the presence of both benzimidazole and furan moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

58413-90-4

Molekularformel

C12H9N3O

Molekulargewicht

211.22 g/mol

IUPAC-Name

N-(1H-benzimidazol-2-yl)-1-(furan-2-yl)methanimine

InChI

InChI=1S/C12H9N3O/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-8H,(H,14,15)

InChI-Schlüssel

KCHFVGKSHKTSDH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.